![molecular formula C8H11N3O3S B12807671 N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 64932-40-7](/img/structure/B12807671.png)
N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains a thiazole ring substituted with a nitro group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-nitrothiazole with isopropylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or ethanol.
Cyclization: Strong acids or bases, elevated temperatures.
Major Products Formed
Reduction: Formation of N-[4-Amino-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide.
Substitution: Formation of various substituted thiazole derivatives.
Cyclization: Formation of polycyclic heterocycles.
Aplicaciones Científicas De Investigación
Chemistry
N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the nitro group and thiazole ring contributes to its biological activity, making it a candidate for drug development.
Medicine
This compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiazole ring can also interact with proteins and nucleic acids, modulating their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-Nitrophenyl]acetamide: Similar structure but lacks the thiazole ring.
N-[4-Nitro-1,3-thiazol-2-yl]acetamide: Similar structure but lacks the isopropyl group.
N-[4-Amino-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide: Reduced form of the compound.
Uniqueness
N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of the nitro group, thiazole ring, and acetamide group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
64932-40-7 |
|---|---|
Fórmula molecular |
C8H11N3O3S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
N-(4-nitro-5-propan-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O3S/c1-4(2)6-7(11(13)14)10-8(15-6)9-5(3)12/h4H,1-3H3,(H,9,10,12) |
Clave InChI |
MQJYZAARBLQFHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=C(S1)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


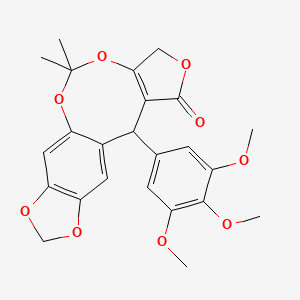
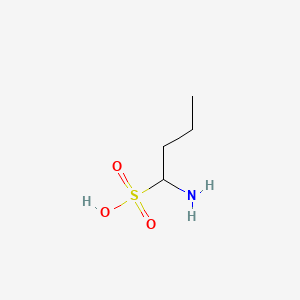

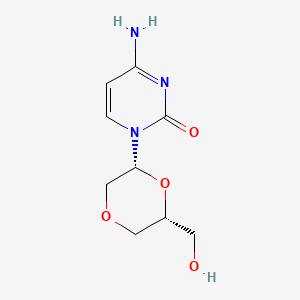
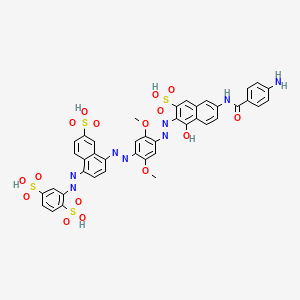
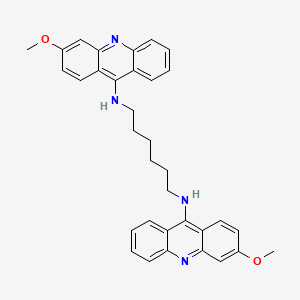


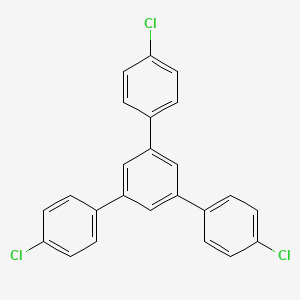
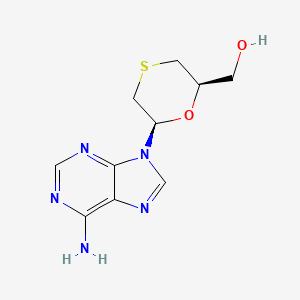
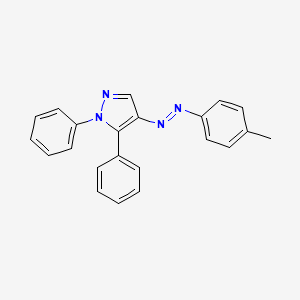
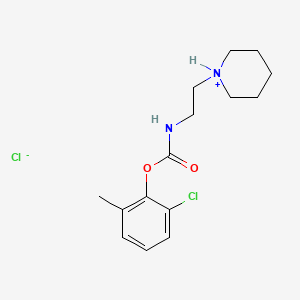
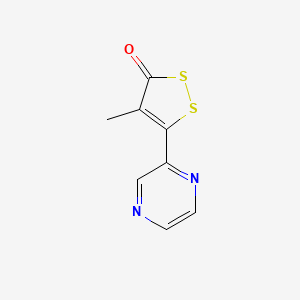
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
